Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl-
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Overview
Description
Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- is a chemical compound with a unique structure that combines a methanone group with a 2-ethynyl-1-cyclohexen-1-yl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- typically involves the reaction of 2-ethynyl-1-cyclohexen-1-yl with a phenylmethanone precursor. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methanone, 1-cyclohexen-1-ylphenyl-
- 2-(1-Cyclohexenyl)cyclohexanone
- Ethanone, 1-(1-cyclohexen-1-yl)-
Uniqueness
Methanone, (2-ethynyl-1-cyclohexen-1-yl)phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methanone group with a 2-ethynyl-1-cyclohexen-1-yl and a phenyl group sets it apart from other similar compounds .
Properties
CAS No. |
436146-73-5 |
---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(2-ethynylcyclohexen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H14O/c1-2-12-8-6-7-11-14(12)15(16)13-9-4-3-5-10-13/h1,3-5,9-10H,6-8,11H2 |
InChI Key |
UYGCYCZTJDQCBM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(CCCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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